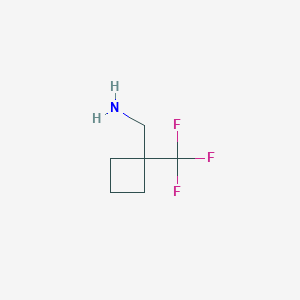
(1-(Trifluoromethyl)cyclobutyl)methanamine
Vue d'ensemble
Description
(1-(Trifluoromethyl)cyclobutyl)methanamine is a useful research compound. Its molecular formula is C6H10F3N and its molecular weight is 153.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(1-(Trifluoromethyl)cyclobutyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a cyclobutyl group and a trifluoromethyl substituent, which enhances its lipophilicity and biological activity. Its molecular formula is , and it possesses a molecular weight of 151.12 g/mol.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride to introduce the trifluoromethyl group. This method allows for the production of various derivatives for further biological evaluation .
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate physiological processes, leading to various therapeutic effects .
1. Neuroprotective Properties
Research indicates that compounds similar to this compound exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's and Parkinson's diseases. These effects are thought to be mediated through the modulation of neuroinflammatory pathways and oxidative stress reduction .
2. Anti-tumor Activity
Preclinical studies have shown that this compound derivatives possess anti-tumor properties. For instance, analogs have demonstrated significant inhibitory effects on various cancer cell lines, suggesting potential as therapeutic agents in oncology .
3. Metabolic Regulation
Initial investigations suggest that this compound may play a role in regulating glucose and lipid metabolism. It has been observed to improve insulin sensitivity in diabetic models, indicating its potential for managing metabolic disorders .
Case Study 1: Neuroprotection
A study evaluating the neuroprotective effects of this compound analogs demonstrated significant reductions in neuronal death in models of neurodegeneration. The mechanism was linked to the inhibition of pro-inflammatory cytokines .
Case Study 2: Anti-cancer Efficacy
In vitro assays using various cancer cell lines showed that compounds derived from this compound exhibited IC50 values in the nanomolar range against specific tumor types, highlighting their potential as anti-cancer drugs .
Comparative Biological Activity Table
| Activity | IC50 Value | Effect |
|---|---|---|
| Neuroprotection | Not specified | Reduction in neuronal death |
| Anti-tumor (e.g., HCT116) | ~0.64 μM | Significant tumor growth inhibition |
| Metabolic regulation | Not specified | Improved insulin sensitivity |
Propriétés
IUPAC Name |
[1-(trifluoromethyl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5(4-10)2-1-3-5/h1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCORNWVMMMPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















